
N-(cyclopropylmethyl)-4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclopropylmethyl)-4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxamide, also known as CPP-115, is a novel GABA aminotransferase inhibitor. It is a potent and selective inhibitor of GABA aminotransferase, which is an enzyme that is responsible for the breakdown of the neurotransmitter GABA in the brain. CPP-115 has been shown to have potential therapeutic applications in the treatment of a variety of neurological disorders, including epilepsy, anxiety, and addiction.
Mécanisme D'action
N-(cyclopropylmethyl)-4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of the neurotransmitter GABA in the brain. By inhibiting this enzyme, N-(cyclopropylmethyl)-4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxamide increases the levels of GABA in the brain, which leads to a reduction in seizure activity, anxiety, and drug-seeking behavior.
Biochemical and Physiological Effects:
N-(cyclopropylmethyl)-4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxamide has been shown to have a number of biochemical and physiological effects. It increases the levels of GABA in the brain, which leads to a reduction in seizure activity, anxiety, and drug-seeking behavior. It also increases the levels of dopamine in the brain, which may contribute to its anti-addictive effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(cyclopropylmethyl)-4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxamide is its selectivity for GABA aminotransferase. This selectivity makes it a useful tool for studying the role of GABA in neurological disorders. However, one limitation of N-(cyclopropylmethyl)-4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxamide is its poor solubility in aqueous solutions, which can make it difficult to work with in laboratory experiments.
Orientations Futures
There are several future directions for research on N-(cyclopropylmethyl)-4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxamide. One direction is to study its potential therapeutic applications in the treatment of other neurological disorders, such as Parkinson's disease and schizophrenia. Another direction is to develop more potent and selective inhibitors of GABA aminotransferase, which may have even greater therapeutic potential. Finally, research could focus on developing new formulations of N-(cyclopropylmethyl)-4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxamide that improve its solubility and bioavailability, which would make it easier to work with in laboratory experiments and increase its potential as a therapeutic agent.
Méthodes De Synthèse
N-(cyclopropylmethyl)-4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxamide is synthesized using a multi-step process that involves the use of various reagents and catalysts. The synthesis process starts with the reaction of 4-hydroxybenzaldehyde with cyclopropylmethylamine to form an imine intermediate. This intermediate is then reduced using sodium borohydride to form the corresponding amine. The amine is then reacted with 3,6-dihydro-2H-pyridine-1-carboxylic acid to form N-(cyclopropylmethyl)-4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxamide.
Applications De Recherche Scientifique
N-(cyclopropylmethyl)-4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxamide has been extensively studied in preclinical models of epilepsy, anxiety, and addiction. In animal models of epilepsy, N-(cyclopropylmethyl)-4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxamide has been shown to increase GABA levels in the brain, which leads to a reduction in seizure activity. In animal models of anxiety, N-(cyclopropylmethyl)-4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxamide has been shown to reduce anxiety-like behavior. In animal models of addiction, N-(cyclopropylmethyl)-4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxamide has been shown to reduce drug-seeking behavior.
Propriétés
IUPAC Name |
N-(cyclopropylmethyl)-4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c19-15-5-3-13(4-6-15)14-7-9-18(10-8-14)16(20)17-11-12-1-2-12/h3-7,12,19H,1-2,8-11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUYEKHZUFMHEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)N2CCC(=CC2)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

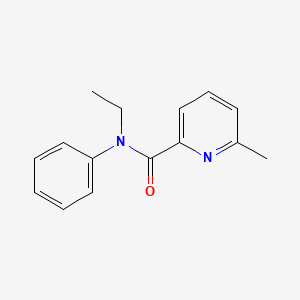
![N-[(2,4-dimethylphenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide](/img/structure/B7508941.png)
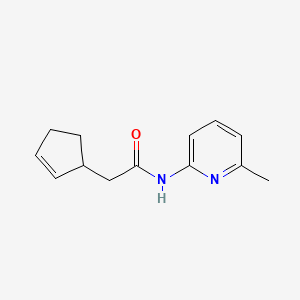
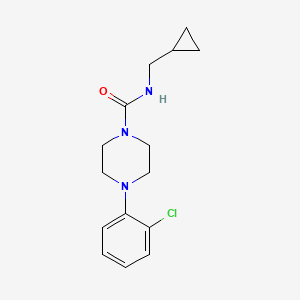
![Methyl 2-[4-(dimethylcarbamoyl)piperazin-1-yl]acetate](/img/structure/B7508965.png)
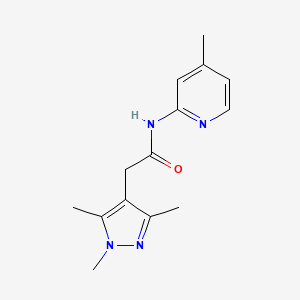
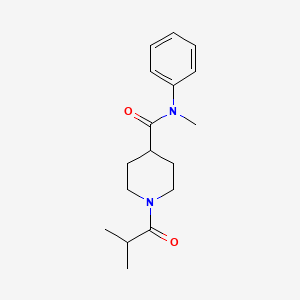
![(3-Methyl-1,2-oxazol-5-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7509009.png)





![N-[(4-fluoro-3-methylphenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7509048.png)